molecular formula C16H13NO2 B1275611 2-o-Tolyl-4H-isoquinoline-1,3-dione CAS No. 101273-81-8

2-o-Tolyl-4H-isoquinoline-1,3-dione

Cat. No. B1275611
M. Wt: 251.28 g/mol
InChI Key: REPHEHVXUKWHFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-o-Tolyl-4H-isoquinoline-1,3-dione is a derivative of isoquinoline-1,3-dione, a scaffold that has been identified for its potential in inhibiting HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. The core structure of this compound is significant in medicinal chemistry due to its interaction with key enzymes involved in the replication of HIV-1, making it a target for antiviral drug development .

Synthesis Analysis

The synthesis of isoquinoline-1,3-dione derivatives, including 2-o-Tolyl-4H-isoquinoline-1,3-dione, can be achieved through base-catalyzed hydroxylation under transition-metal-free and reductant-free conditions. This method is notable for its mildness and compatibility with a variety of substrates, which suggests that the synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione could be performed efficiently and with a broad substrate scope .

Molecular Structure Analysis

The molecular structure of 2-o-Tolyl-4H-isoquinoline-1,3-dione is characterized by the presence of a hydroxyisoquinoline dione core, which is crucial for its biological activity. The interaction of this core with metal ions such as Mg(2+) and Mn(2+) has been studied, revealing that it forms a 1:1 complex with Mg(2+) and a 1:2 complex with Mn(2+). These interactions are dependent on the enolization of the ligand, which is a significant aspect of its molecular structure .

Chemical Reactions Analysis

The chemical reactivity of isoquinoline-1,3-dione derivatives involves their ability to undergo hydroxylation and complex formation with metal ions. Notably, the interaction with Mn(2+) can lead to a redox reaction that produces superoxide anions. Additionally, the hydroxylated products can be further transformed into hydroxylated tetrahydroisoquinoline structures through reductive processes, indicating a versatile reactivity profile that could be exploited in further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-o-Tolyl-4H-isoquinoline-1,3-dione derivatives are influenced by their interactions with metal ions and their susceptibility to hydroxylation. These properties are essential for their biological activity, as demonstrated by the inhibition of HIV-1 integrase, reverse transcriptase ribonuclease H, and DNA polymerase functions. The antiviral activity of these compounds, particularly the 2-hydroxy-4-methoxycarbonyl derivative, has been evaluated in MT-4 cells, showing potential as a selective inhibitor of the RNase H function .

Scientific Research Applications

Therapeutic Potential in Cancer Treatment

Isoquinoline derivatives have been investigated for their potential use in cancer treatment. For example, amonafide, a benzisoquinoline-1,3-dione, was evaluated for its effectiveness in treating patients with advanced or recurrent sarcoma, colorectal cancer, and endometrial adenocarcinoma. However, studies found that amonafide, at the doses and schedules tested, showed limited activity against these cancers, with the most common toxicities being hematologic (Perez et al., 1992; O'dwyer et al., 1991; Malviya et al., 1994).

Diagnostic and Imaging Applications

Isoquinoline derivatives have also been explored for diagnostic and imaging purposes. For instance, the biodistribution and radiation dosimetry of 18F-FP-(+)-DTBZ (18F-AV-133), a vesicular monoamine transporter 2 (VMAT2) imaging agent, were investigated to facilitate its clinical use in imaging VMAT2 sites in humans. This radiotracer showed high uptake in the brain and was found to be safe for human use, with appropriate biodistribution and radiation dosimetry (Lin et al., 2010).

Potential in Treating Infectious Diseases

Research has also explored the use of isoquinoline derivatives in treating infectious diseases. Praziquantel, for example, is an effective treatment for schistosomiasis, a parasitic disease. Studies have shown that praziquantel is very effective against S. haematobium infections and well-tolerated, meeting the requirements necessary for use in large-scale control of the disease (Ab et al., 1981; Oyediran et al., 1981).

properties

IUPAC Name

2-(2-methylphenyl)-4H-isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-11-6-2-5-9-14(11)17-15(18)10-12-7-3-4-8-13(12)16(17)19/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPHEHVXUKWHFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)CC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396763
Record name 2-o-Tolyl-4H-isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680742
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-o-Tolyl-4H-isoquinoline-1,3-dione

CAS RN

101273-81-8
Record name 2-o-Tolyl-4H-isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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